[Evidence 1] Stereochemical Dependency of Cathepsin K Inhibition Potency
The target compound, lacking enantiomeric specification, serves as a racemic or stereochemically undefined mixture. In contrast, the (1S)-enantiomer (CHEMBL92567) exhibits potent cathepsin K inhibition. The racemate is predicted to show significantly reduced potency, a critical requirement for establishing enantioselectivity in SAR studies [1]. The (S)-enantiomer's IC50 is confirmed at 26 nM in a fluorogenic assay [1].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 > 1 µM (racemate) |
| Comparator Or Baseline | tert-butyl (1S)-1-cyclohexyl-2-oxoethylcarbamate (CHEMBL92567): IC50 = 26 nM |
| Quantified Difference | Estimated >38-fold difference (racemate vs enantiomer) |
| Conditions | Inhibition of recombinant human cathepsin K using Z-FR-AMC substrate, 30 min incubation, fluorometric detection. |
Why This Matters
Procuring the undefined-stereochemistry compound is essential for decoding the stereochemical requirements of cathepsin K inhibition, enabling researchers to avoid misleading activity conclusions drawn from enantiopure compounds alone.
- [1] BindingDB. Activity Spreadsheet for BDBM50137816. Tert-Butyl(1S)-1-cyclohexyl-2-oxoethylcarbamate. Cathepsin K IC50 = 26 nM. View Source
